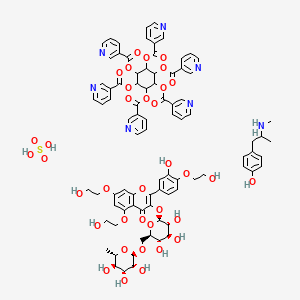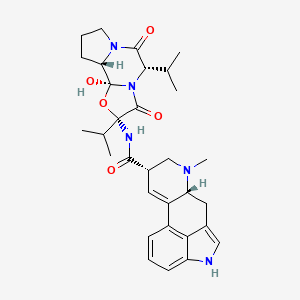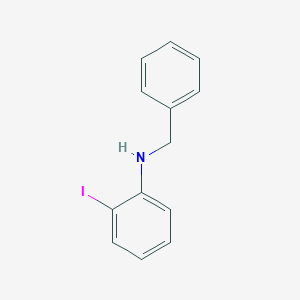
N-benzyl-2-iodoaniline
Overview
Description
N-benzyl-2-iodoaniline is an organic compound with the molecular formula C13H12IN. It is a derivative of benzenemethanamine, where the amine group is substituted with a 2-iodophenyl group. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-iodoaniline typically involves the reaction of benzenemethanamine with an iodinating agent. One common method is the iodination of this compound. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and the reaction is carried out under reflux conditions to ensure complete iodination.
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination processes using similar reaction conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-iodoaniline undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as in the Suzuki-Miyaura coupling reaction.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding imines or reduction to form amines.
Addition Reactions: The aromatic ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Uses palladium catalysts and boronic acids under basic conditions.
Oxidation: Uses oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Uses reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of various substituted benzenemethanamines.
Oxidation: Formation of imines or nitro compounds.
Reduction: Formation of primary or secondary amines.
Scientific Research Applications
N-benzyl-2-iodoaniline has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: Studied for its potential interactions with biological molecules and its role in biochemical pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of N-benzyl-2-iodoaniline involves its interaction with various molecular targets. The iodine atom can participate in halogen bonding, influencing the compound’s reactivity and binding properties. The aromatic ring and amine group can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-Benzyl-2-iodoaniline
- N-(2-Iodophenyl)benzylamine
- N-(2-Iodophenyl)methanamine
Comparison
This compound is unique due to the presence of the 2-iodophenyl group, which imparts distinct reactivity and binding properties compared to other similar compounds. The iodine atom enhances the compound’s ability to participate in halogen bonding and electrophilic substitution reactions, making it a valuable intermediate in organic synthesis .
Properties
CAS No. |
76464-99-8 |
|---|---|
Molecular Formula |
C13H12IN |
Molecular Weight |
309.14 g/mol |
IUPAC Name |
N-benzyl-2-iodoaniline |
InChI |
InChI=1S/C13H12IN/c14-12-8-4-5-9-13(12)15-10-11-6-2-1-3-7-11/h1-9,15H,10H2 |
InChI Key |
OJTCPNVRJOFUKT-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CNC2=CC=CC=C2I |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=CC=CC=C2I |
Synonyms |
N-benzyl-2-iodoaniline |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details










Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
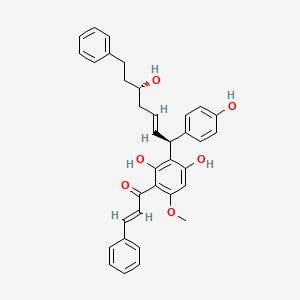

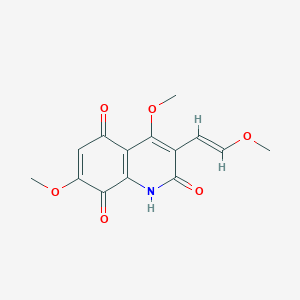
![(3S)-3-[(2S,3R,5S)-5-[(2R)-3-[(1S,3R,5S,7R,9S,11R,14R,16S,17S,18R,20S,21S,22Z,25R,27S,29R,31S,34R,35S,37R,39S,41R)-17,34-dihydroxy-11-[(E,4R)-5-hydroxy-2,4-dimethylpent-2-enyl]-9,18,21,27,29,34-hexamethyl-12-methylidene-2,6,10,15,19,26,30,36,40-nonaoxanonacyclo[23.18.0.03,20.05,18.07,16.09,14.027,41.029,39.031,37]tritetracont-22-en-35-yl]-2-hydroxypropyl]-3-methyloxolan-2-yl]butanoic acid](/img/structure/B1246778.png)
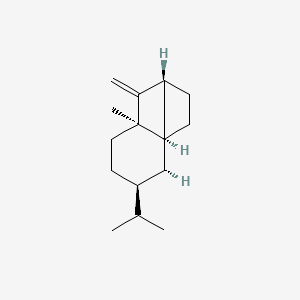

![N-[(1,3-dioxo-2-phenyl-7,7a-dihydro-3aH-octahydro-1H-4,7-epoxyisoindol-4-yl)methyl]-4-methylbenzenesulfonamide](/img/structure/B1246781.png)
![(NE)-N-[(2S)-2-[(3E,8S,9S,10R,13S,14S,17R)-3-hydroxyimino-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]propylidene]hydroxylamine](/img/structure/B1246783.png)
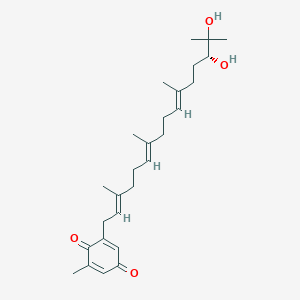
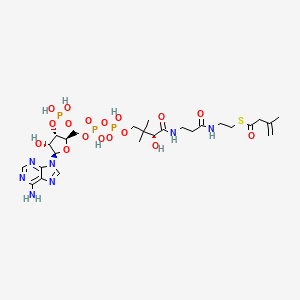
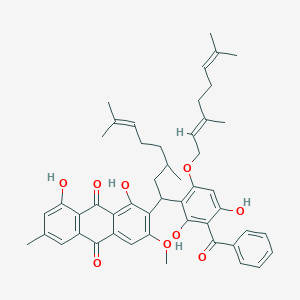
![[(1S,14R,17S,23R,24R,25S)-19,21,22,24-tetraacetyloxy-20-(acetyloxymethyl)-25-hydroxy-3,13,14,25-tetramethyl-6,15-dioxo-2,5,16-trioxa-11-azapentacyclo[15.7.1.01,20.03,23.07,12]pentacosa-7(12),8,10-trien-18-yl] 1-methyl-6-oxopyridine-3-carboxylate](/img/structure/B1246792.png)
